2-(5-(4-fluorophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)-N-(2-nitrophenyl)acetamide
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Overview
Description
This compound is a derivative of 1,2,3-triazole, a class of compounds that have received immense amounts of attention due to their unique electronic properties . They are attractive scaffolds for catalysis and optical materials . The compound also contains a nitrophenyl group, which is often used in the synthesis of dyes and drugs.
Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, 1,2,3-triazoles are known to participate in a variety of reactions due to their electronic properties . The nitro group in the nitrophenyl part of the molecule is also a reactive functional group.Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the nitro group could make the compound more explosive, while the 1,2,3-triazole ring could confer unique electronic properties .Scientific Research Applications
Synthesis and Evaluation as Antibacterial Agents
The synthesis of new fluorine-substituted 3,5-disubstituted amino-1,2,4-triazines, including analogs related to the specified chemical structure, has been explored. These compounds were synthesized from aryl-amination followed by ammonolysis and further reactions to produce N-(2-(5-amino-3-(arylamino)-1,2,4-triazin-6-yl)-4-nitrophenyl)-2,2,2-trifluoroacetamides, which were evaluated in vitro as antibacterial agents. Some compounds showed interesting activity against various bacterial strains such as Bacillus subtilis, Streptococcus faecalis, Micrococcus luteus, and Staphylococcus aureus (Alharbi & Alshammari, 2019).
Photoreactions of Flutamide
A study on the photoreactions of flutamide, a related compound with similar structural features, was conducted in two different solvents (acetonitrile and 2-propanol) without cage-forming compounds. The study revealed distinct photoreactions in each solvent, including photo-induced nitro–nitrite rearrangement and photoreduction of the nitro group. This research provides insights into the stability and reactivity of compounds with similar nitro and fluoro substitutions under light exposure (Watanabe, Fukuyoshi, & Oda, 2015).
Future Directions
Properties
IUPAC Name |
2-[5-(4-fluorophenyl)-4,6-dioxo-3a,6a-dihydropyrrolo[3,4-d]triazol-3-yl]-N-(2-nitrophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13FN6O5/c19-10-5-7-11(8-6-10)24-17(27)15-16(18(24)28)23(22-21-15)9-14(26)20-12-3-1-2-4-13(12)25(29)30/h1-8,15-16H,9H2,(H,20,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGBZEDPPWSTLIU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)CN2C3C(C(=O)N(C3=O)C4=CC=C(C=C4)F)N=N2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13FN6O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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